REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[OH-:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7] |f:1.2.3,4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
is stirred for additionally 10 to 12 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
9, 1993 which is forming the technical background of the present invention
|
Type
|
CUSTOM
|
Details
|
is provided
|
Type
|
WAIT
|
Details
|
the residence time is 1.0 s to 1.5 s
|
Type
|
CUSTOM
|
Details
|
during 10 to 20 min
|
Duration
|
15 (± 5) min
|
Type
|
CUSTOM
|
Details
|
After the feeding of acid is terminated
|
Type
|
ADDITION
|
Details
|
the obtained suspension of the product
|
Type
|
ADDITION
|
Details
|
The resulting suspension of hydroxylapatite
|
Type
|
CUSTOM
|
Details
|
Additionally, the suspension may be dried
|
Reaction Time |
11 (± 1) min |
Name
|
hydroxylapatite
|
Type
|
product
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[OH-:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7] |f:1.2.3,4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
is stirred for additionally 10 to 12 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
9, 1993 which is forming the technical background of the present invention
|
Type
|
CUSTOM
|
Details
|
is provided
|
Type
|
WAIT
|
Details
|
the residence time is 1.0 s to 1.5 s
|
Type
|
CUSTOM
|
Details
|
during 10 to 20 min
|
Duration
|
15 (± 5) min
|
Type
|
CUSTOM
|
Details
|
After the feeding of acid is terminated
|
Type
|
ADDITION
|
Details
|
the obtained suspension of the product
|
Type
|
ADDITION
|
Details
|
The resulting suspension of hydroxylapatite
|
Type
|
CUSTOM
|
Details
|
Additionally, the suspension may be dried
|
Reaction Time |
11 (± 1) min |
Name
|
hydroxylapatite
|
Type
|
product
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |